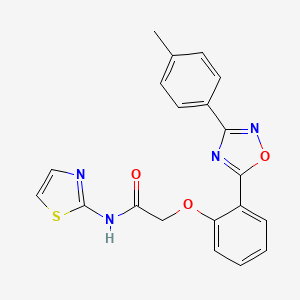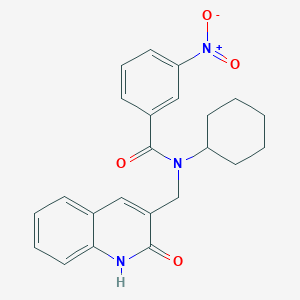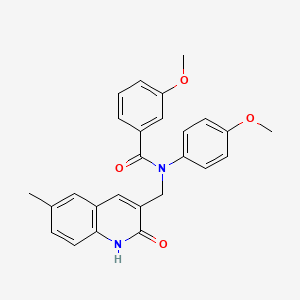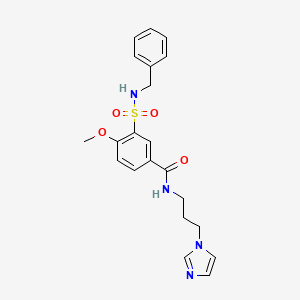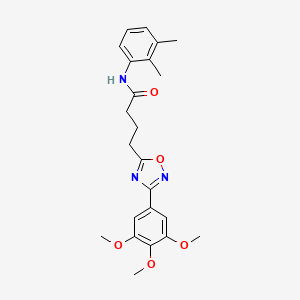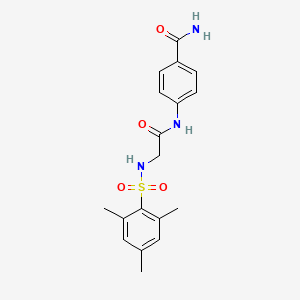
4-(2-(2,4,6-trimethylphenylsulfonamido)acetamido)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-(2,4,6-trimethylphenylsulfonamido)acetamido)benzamide, commonly referred to as TMB-8, is a chemical compound that has gained significant attention in the scientific research community. TMB-8 is a potent inhibitor of intracellular calcium release and has been extensively studied for its potential applications in various fields, including neuroscience, cell biology, and pharmacology. In
作用机制
TMB-8 acts as a potent inhibitor of intracellular calcium release by blocking the inositol 1,4,5-trisphosphate (IP3) receptor, a calcium channel located on the endoplasmic reticulum (ER) membrane. TMB-8 binds to the IP3 receptor with high affinity and prevents the release of calcium ions from the ER into the cytoplasm. This inhibition of calcium release has downstream effects on various cellular processes, including gene expression, protein synthesis, and cell signaling.
Biochemical and Physiological Effects:
The inhibition of intracellular calcium release by TMB-8 has a range of biochemical and physiological effects. In neurons, TMB-8 has been shown to impair synaptic plasticity and reduce the amplitude of calcium-dependent action potentials. In muscle cells, TMB-8 has been shown to inhibit calcium-dependent contraction and relaxation. TMB-8 has also been shown to induce apoptosis in cancer cells by disrupting calcium-dependent signaling pathways.
实验室实验的优点和局限性
TMB-8 has several advantages for use in lab experiments. It is a potent and specific inhibitor of intracellular calcium release, making it a valuable tool for studying the role of calcium signaling in various cellular processes. TMB-8 is also relatively stable and can be stored for extended periods without significant degradation. However, TMB-8 has some limitations for use in lab experiments. It is a highly hydrophobic compound, which can make it difficult to dissolve in aqueous solutions. TMB-8 can also be toxic to cells at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for research involving TMB-8. One area of interest is the development of more potent and selective inhibitors of intracellular calcium release, which could have potential applications in the treatment of diseases such as Alzheimer's and Parkinson's. Another area of interest is the study of the long-term effects of TMB-8 on cellular processes, including the potential for TMB-8 to induce cellular stress and damage. Finally, there is a need for further research on the use of TMB-8 as a tool compound in drug discovery and development, including the potential for TMB-8 to enhance the efficacy and safety of existing drugs.
合成方法
The synthesis of TMB-8 involves the reaction of 4-aminobenzamide with 2,4,6-trimethylphenylsulfonyl chloride and N-(2-aminoethyl)glycine. The reaction is carried out in a solvent such as dichloromethane or tetrahydrofuran, and the resulting product is purified using column chromatography. The yield of TMB-8 can be improved by optimizing the reaction conditions, including the reaction time, temperature, and solvent used.
科学研究应用
TMB-8 has been extensively studied for its potential applications in various fields of scientific research. In neuroscience, TMB-8 has been used to study the role of intracellular calcium release in neuronal signaling and synaptic plasticity. TMB-8 has also been used in cell biology to study the role of calcium signaling in cellular processes such as cell division and apoptosis. In pharmacology, TMB-8 has been used as a tool compound to study the effects of calcium signaling on drug efficacy and toxicity.
属性
IUPAC Name |
4-[[2-[(2,4,6-trimethylphenyl)sulfonylamino]acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-11-8-12(2)17(13(3)9-11)26(24,25)20-10-16(22)21-15-6-4-14(5-7-15)18(19)23/h4-9,20H,10H2,1-3H3,(H2,19,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZRAGZPAPAMZJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC(=O)NC2=CC=C(C=C2)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

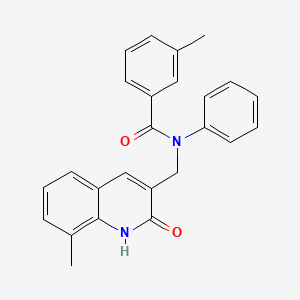
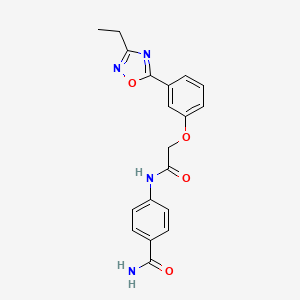
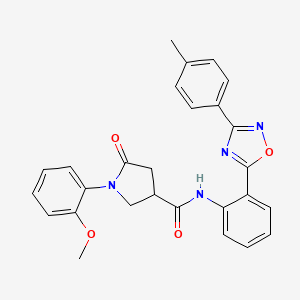
![3,4-dimethoxy-N'-[(E)-(4-propoxyphenyl)methylidene]benzohydrazide](/img/structure/B7689790.png)
